Tert-butyl 3-(benzyloxy)azetidine-1-carboxylate
Overview
Description
Tert-butyl 3-(benzyloxy)azetidine-1-carboxylate is a chemical compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that are of significant interest in organic chemistry due to their unique structural and chemical properties. The tert-butyl group and the benzyloxy group attached to the azetidine ring provide steric hindrance and influence the compound’s reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(benzyloxy)azetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For example, starting from a suitable amino alcohol, cyclization can be achieved using reagents like triphosgene or phosgene.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through nucleophilic substitution reactions. Benzyl alcohol can be used as a nucleophile in the presence of a base such as sodium hydride or potassium carbonate.
Protection of the Azetidine Nitrogen: The nitrogen atom in the azetidine ring can be protected using tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production. Continuous flow reactors and automated synthesis platforms can be employed to enhance yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, where nucleophiles like amines or thiols can replace the benzyloxy group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide as solvent.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced azetidine derivatives.
Substitution: Formation of substituted azetidine derivatives with various functional groups.
Scientific Research Applications
Tert-butyl 3-(benzyloxy)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its structural features make it a valuable tool in medicinal chemistry for drug discovery.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of tert-butyl 3-(benzyloxy)azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy group can participate in hydrogen bonding or hydrophobic interactions with target proteins, while the azetidine ring provides a rigid scaffold that influences binding affinity and specificity. The tert-butyl group offers steric protection, enhancing the compound’s stability and bioavailability.
Comparison with Similar Compounds
- Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate
- Tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate
- Tert-butyl 3-[(methylsulfonyl)oxy]azetidine-1-carboxylate
Comparison:
- Tert-butyl 3-(benzyloxy)azetidine-1-carboxylate is unique due to the presence of the benzyloxy group, which imparts distinct chemical and biological properties. The benzyloxy group can enhance lipophilicity and influence the compound’s interaction with biological targets.
- Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate and tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate have different substituents that affect their reactivity and applications.
- Tert-butyl 3-[(methylsulfonyl)oxy]azetidine-1-carboxylate contains a sulfonyl group, which can participate in different chemical reactions compared to the benzyloxy group.
Properties
IUPAC Name |
tert-butyl 3-phenylmethoxyazetidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-15(2,3)19-14(17)16-9-13(10-16)18-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUSDEHFSBBRSJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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